molecular formula C12H12N2O2 B1425686 N-Methoxy-N-methylquinoline-6-carboxamide CAS No. 179873-51-9

N-Methoxy-N-methylquinoline-6-carboxamide

Cat. No. B1425686
Key on ui cas rn: 179873-51-9
M. Wt: 216.24 g/mol
InChI Key: QWFSFNKADLAQGG-UHFFFAOYSA-N
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Patent
US08822468B2

Procedure details

CDI (25.8 g, 151 mmol) was added to a solution of 6-quinolinecarboxylic acid (25 g, 141 mmol) in DMF and the mixture stirred at rt for 10 min. N,O-dimethylhydroxylamine hydrochloride (14.1 g, 142 mmol) was added and the mixture stirred for an additional hour. Brine was then added and the mixture extracted with EtOAc. The organic extracts were dried, filtered and concentrated to give the title compound as a yellow oil (tR 0.2 min (conditions 2), MH+=217).
Name
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
14.1 g
Type
reactant
Reaction Step Two
Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1N=CN(C(N2C=NC=C2)=O)C=1.[N:13]1[C:22]2[C:17](=[CH:18][C:19]([C:23]([OH:25])=O)=[CH:20][CH:21]=2)[CH:16]=[CH:15][CH:14]=1.Cl.[CH3:27][NH:28][O:29][CH3:30]>CN(C=O)C.[Cl-].[Na+].O>[CH3:30][O:29][N:28]([CH3:27])[C:23]([C:19]1[CH:18]=[C:17]2[C:22](=[CH:21][CH:20]=1)[N:13]=[CH:14][CH:15]=[CH:16]2)=[O:25] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
25.8 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
25 g
Type
reactant
Smiles
N1=CC=CC2=CC(=CC=C12)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
14.1 g
Type
reactant
Smiles
Cl.CNOC
Step Three
Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at rt for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for an additional hour
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic extracts were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CON(C(=O)C=1C=C2C=CC=NC2=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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